molecular formula C14H21NO2 B8375134 5,6-Diethylnicotinic acid tert-butyl ester

5,6-Diethylnicotinic acid tert-butyl ester

Cat. No.: B8375134
M. Wt: 235.32 g/mol
InChI Key: ZBWUXCUVRQHJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diethylnicotinic acid tert-butyl ester: is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a nicotinic acid core with ethyl groups at the 5 and 6 positions and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethylnicotinic acid tert-butyl ester typically involves the esterification of 5,6-Diethylnicotinic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of tert-butyl esters often involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to drive the esterification to completion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ester group in 5,6-Diethylnicotinic acid tert-butyl ester can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine (Et3N).

Major Products:

    Oxidation: 5,6-Diethylnicotinic acid.

    Reduction: 5,6-Diethylnicotinic alcohol.

    Substitution: 5,6-Diethylnicotinamide or other substituted esters.

Scientific Research Applications

Chemistry: 5,6-Diethylnicotinic acid tert-butyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active nicotinic acid derivative, which may exhibit therapeutic effects such as lipid-lowering activity.

Industry: The compound is also used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry for the synthesis of ester-containing polymers.

Mechanism of Action

The mechanism of action of 5,6-Diethylnicotinic acid tert-butyl ester primarily involves the hydrolysis of the ester group to release 5,6-Diethylnicotinic acid. This acid can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Nicotinic acid tert-butyl ester: Similar structure but lacks the ethyl groups at the 5 and 6 positions.

    5,6-Dimethylnicotinic acid tert-butyl ester: Similar structure with methyl groups instead of ethyl groups.

    5,6-Diethylnicotinic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

Uniqueness: 5,6-Diethylnicotinic acid tert-butyl ester is unique due to the presence of ethyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. The tert-butyl ester group provides stability and can be selectively hydrolyzed under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 5,6-diethylpyridine-3-carboxylate

InChI

InChI=1S/C14H21NO2/c1-6-10-8-11(9-15-12(10)7-2)13(16)17-14(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

ZBWUXCUVRQHJCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C(=O)OC(C)(C)C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-divinyl-nicotinic acid tert-butyl ester (890 mg, 3.8 mmol) in THF (20 mL) containing some methanol, Pd/C (100 mg, 10% Pd) is added and the mixture is stirred under 1 atm of H2 at rt for 3 h. The catalyst is filtered off and the filtrate is evaporated. The remaining residue is purified by FC (SiO2, EA-heptane) to give 5,6-diethyl-nicotinic acid tert-butyl ester (860 mg) as an oil; LC-MS: tR=0.79 min, [M+1]+=236.14.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

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